Boc-Ser(Bzl)-Onp
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-21(2,3)30-20(25)22-18(14-28-13-15-7-5-4-6-8-15)19(24)29-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAREYWIWVFFND-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138595 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16948-39-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16948-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Chemical Elaboration and Utilization of Boc Ser Bzl Onp
Solution-Phase Peptide Synthesis Strategies Employing Boc-Ser(Bzl)-Onp
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), offers a classical and highly adaptable approach for constructing peptides. researchgate.net this compound is well-suited for this methodology due to the stability of its protecting groups under a range of reaction conditions and the predictable reactivity of the p-nitrophenyl ester.
Stepwise Elongation Procedures for Di- and Oligopeptide Formation
The stepwise elongation strategy is a fundamental approach in solution-phase synthesis where single amino acid residues are sequentially added to a growing peptide chain. thieme-connect.de this compound is particularly useful in this context as the activated p-nitrophenyl ester readily reacts with the free amino group of another amino acid or peptide ester to form a new peptide bond.
The general procedure involves the reaction of this compound with an amino acid ester (e.g., H-Gly-OMe) in an appropriate organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The reaction typically proceeds at room temperature and is often monitored by chromatography to ensure completion. Following the coupling reaction, the resulting dipeptide, still protected with the Boc group, is isolated and purified. The Boc group is then selectively removed using a mild acid, such as trifluoroacetic acid (TFA) in DCM, to expose the N-terminal amino group. researchgate.net This newly deprotected dipeptide ester is then ready for the next coupling step with another activated amino acid, continuing the stepwise elongation of the peptide chain.
A key advantage of using this compound is the crystalline nature of many of the resulting protected peptide intermediates, which facilitates their purification by recrystallization. However, a potential challenge in stepwise elongation is the decreasing solubility of the growing peptide chain in organic solvents, which can hinder reaction efficiency as the chain length increases. thieme-connect.de
Table 1: Exemplary Stepwise Elongation using this compound
| Step | Reactant 1 | Reactant 2 | Product | Key Transformation |
| 1 | This compound | H-Gly-OMe | Boc-Ser(Bzl)-Gly-OMe | Peptide bond formation |
| 2 | Boc-Ser(Bzl)-Gly-OMe | TFA | H-Ser(Bzl)-Gly-OMe | Boc deprotection |
| 3 | Boc-Ala-Onp | H-Ser(Bzl)-Gly-OMe | Boc-Ala-Ser(Bzl)-Gly-OMe | Peptide bond formation |
Fragment Condensation Techniques for Larger Peptide Assemblies
This compound can be incorporated into these fragments using stepwise synthesis. These protected fragments, typically containing between three and ten amino acid residues, are carefully chosen to minimize the risk of racemization at the C-terminal amino acid during the subsequent fragment coupling step. The C-terminal carboxyl group of one fragment is activated, often as an azide (B81097) or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). This activated fragment is then reacted with the deprotected N-terminal amino group of another fragment.
The use of this compound within these fragments is advantageous as the Boc and Bzl protecting groups are stable during the synthesis and purification of the individual fragments. The choice of coupling method for the fragment condensation is critical to suppress side reactions, particularly racemization. The azide method, for instance, is known to minimize this risk. The successful synthesis of larger polypeptides, such as urogastrone, has been achieved using fragment condensation strategies where Boc-protected amino acids were utilized in the creation of the constituent peptide segments.
Solid-Phase Peptide Synthesis (SPPS) Applications of this compound
Solid-phase peptide synthesis (SPPS) has become a dominant methodology for the routine production of peptides due to its ease of automation and purification. iris-biotech.de this compound, and more commonly its corresponding carboxylic acid, Boc-Ser(Bzl)-OH, are integral components of the Boc/Bzl strategy in SPPS. iris-biotech.depeptide.com
Adaptations for Integration into Various Solid Supports and Linker Systems
In the Boc/Bzl SPPS strategy, the first Boc-protected amino acid is typically attached to an insoluble resin support via a linker. iris-biotech.de Common resins include Merrifield and PAM (phenylacetamidomethyl) resins. While this compound could theoretically be used for the initial attachment to a hydroxyl-functionalized resin, it is more common to use Boc-Ser(Bzl)-OH and a coupling agent like DCC to form an ester linkage with the resin.
The benzyl (B1604629) (Bzl) side-chain protection on the serine residue is compatible with the cleavage conditions used for the Boc group. The Boc group is removed at each step of the synthesis using an acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). The benzyl ether protecting the serine side chain is stable to these conditions but is cleaved during the final step when the completed peptide is released from the resin using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comseplite.com
Optimization of Coupling Conditions within SPPS Regimes
While this compound represents a pre-activated form of the amino acid, in modern SPPS, in situ activation of the corresponding carboxylic acid, Boc-Ser(Bzl)-OH, is more prevalent. This is typically achieved using carbodiimide-based coupling reagents such as DCC or diisopropylcarbodiimide (DIC), often in the presence of an additive like HOBt to improve efficiency and reduce side reactions.
The coupling reactions in SPPS are driven to completion by using an excess of the activated amino acid. thieme-connect.de After each coupling step, any unreacted amino groups on the resin-bound peptide are often "capped" by acetylation with acetic anhydride (B1165640) to prevent the formation of deletion sequences in the final product. iris-biotech.de The choice of solvent, typically DMF or DCM, and the reaction times are optimized to ensure efficient coupling. The progress of the coupling reaction can be monitored using qualitative tests, such as the ninhydrin (B49086) test, which detects free primary amines.
Chemoenzymatic and Hybrid Synthetic Approaches Incorporating this compound
Chemoenzymatic and hybrid synthetic strategies aim to combine the best features of chemical and enzymatic methods to achieve more efficient and selective peptide synthesis.
Enzymatic peptide synthesis offers the advantages of high stereospecificity and regioselectivity, often proceeding without the need for side-chain protection and eliminating the risk of racemization. thieme-connect.de Proteases can be used in reverse, under either thermodynamic or kinetic control, to catalyze the formation of peptide bonds. In a kinetically controlled approach, an activated ester of an amino acid, such as this compound, could potentially serve as a substrate for an appropriate enzyme. The enzyme would recognize the amino acid portion and catalyze its transfer to the amino group of another peptide, forming a new peptide bond. This approach leverages the mild and specific nature of enzymatic catalysis.
Hybrid approaches might involve the chemical synthesis of protected peptide fragments, some of which could incorporate this compound, followed by enzymatic ligation of these fragments. This strategy can be particularly useful for joining fragments at sensitive positions where chemical ligation methods might be problematic. The Boc and Bzl protecting groups would need to be compatible with the enzymatic reaction conditions or be removed prior to the enzymatic step if they interfere with enzyme recognition. Research in this area continues to explore the synergy between chemical and biological catalysts for advanced peptide synthesis.
Enzymatic Ligation Studies Utilizing Activated Serine Derivatives
Enzymatic peptide synthesis has emerged as a powerful alternative to purely chemical methods, offering high stereoselectivity and mild reaction conditions that minimize side reactions like racemization. google.comthieme-connect.de This methodology often operates under kinetic control, where a protease enzyme is used in reverse to catalyze the formation of a peptide bond instead of its hydrolysis. A key requirement for this process is the use of an acyl donor with an activated C-terminus, such as an ester, which facilitates the formation of an acyl-enzyme intermediate. google.comdcu.ie
This compound is an exemplary activated serine derivative for such enzymatic ligations. The p-nitrophenyl ester (-Onp) group is a sufficiently reactive leaving group to promote the acylation of the enzyme's active site (e.g., the catalytic serine in a serine protease), while the Boc and Bzl groups provide necessary protection for the alpha-amino and side-chain hydroxyl functions, respectively. nih.govpeptide.com Serine proteases, such as subtilisin and chymotrypsin, or their engineered variants known as peptide ligases, are commonly employed for this purpose. nih.govgoogle.com The enzyme recognizes the amino acid residue of the acyl donor and catalyzes its transfer to the amino group of an incoming nucleophile (the acyl acceptor), which is typically another amino acid or a peptide fragment.
Research has demonstrated that various proteases can catalyze peptide bond formation using p-nitrophenyl esters as acyl donors. For example, studies on subtilisin variants have shown their ability to ligate peptide substrates, including activated p-nitrophenyl esters. google.comgoogle.com The reaction conditions, such as pH and solvent, are optimized to favor aminolysis (peptide bond formation) over the competing hydrolysis of the acyl-enzyme intermediate. google.com While specific studies focusing exclusively on this compound are part of a broader research area, the principles are well-established with analogous activated esters.
| Enzyme/Variant | Acyl Donor Type | Typical Acyl Acceptor | Key Reaction Conditions | Reference |
|---|---|---|---|---|
| Subtilisin BPN' Variants (e.g., Ser221Cys) | Peptide p-nitrophenyl esters | Amino acid amides/esters | Aqueous or mixed organic/aqueous buffers, pH optimized to favor aminolysis over hydrolysis. | google.comgoogle.com |
| Chymotrypsin | Azapeptide p-nitrophenyl esters | Enzyme active site (forms stable acyl-enzyme) | pH 4-7 | nih.gov |
| Trypsin | p-Guanidinophenyl esters (as acyl donors) | Amino acid amides/esters | Aqueous buffer systems | dcu.ie |
Integration into Semi-Synthetic Protein Construction Strategies
The total chemical synthesis of large proteins remains a significant challenge. Semi-synthesis, a strategy that combines chemical and biological methods, provides a powerful solution. This approach involves the chemical synthesis of one or more peptide fragments, which are then ligated to a larger, recombinantly expressed protein segment or to each other. The Boc/Bzl strategy is a classic method for the solid-phase peptide synthesis (SPPS) of such fragments. seplite.com
In this context, this compound can be utilized in the crucial fragment ligation step. After a protected peptide fragment is synthesized, its C-terminal carboxyl group must be activated to facilitate coupling with the N-terminus of another fragment. One established method involves converting the C-terminal carboxyl group into a reactive ester, such as a p-nitrophenyl ester.
A notable example of this strategy was the synthesis of the DNA-binding domain of the c-Myb protein. oup.com In this work, a partially protected peptide segment with a C-terminal S-alkyl thioester was first synthesized. This thioester was then converted into the more reactive p-nitrophenyl ester in the presence of silver ions and p-nitrophenol. This activated peptide segment, bearing Boc protecting groups, was then condensed with a second, N-terminally deprotected peptide segment to form the final, larger protein domain. oup.com This demonstrates the direct integration of a Boc-protected, p-nitrophenyl ester-activated peptide into the construction of a complex protein, a strategy for which this compound is a suitable starting material for incorporating an activated serine residue at the C-terminus of a synthetic fragment.
This chemo-selective ligation, whether chemical or enzymatic, is a cornerstone of modern protein engineering, allowing for the site-specific incorporation of non-natural amino acids, labels, or post-translational modifications into large proteins. The use of activated building blocks like this compound is integral to the success of these sophisticated protein construction strategies. thieme-connect.dersc.org
| Strategy Component | Description | Role of this compound or Analog | Reference |
|---|---|---|---|
| Peptide Fragment Synthesis | Solid-Phase Peptide Synthesis (SPPS) using Boc-protected amino acids. | Boc-Ser(Bzl)-OH is used as a building block during chain elongation. | seplite.com |
| C-Terminal Activation | Conversion of the C-terminal carboxyl group of a synthesized peptide fragment to a reactive ester. | The peptide's C-terminal carboxyl is converted to a p-nitrophenyl ester for activation prior to ligation. | oup.com |
| Fragment Condensation (Ligation) | Coupling of the C-terminally activated peptide fragment with an N-terminally deprotected fragment. | The p-nitrophenyl ester of the peptide fragment (derived from a residue like serine) reacts with the N-terminal amine of the second fragment to form a native peptide bond. | oup.com |
| Native Chemical Ligation (NCL) | A specific type of ligation between a C-terminal peptide thioester and an N-terminal cysteine residue. | While NCL uses thioesters, related strategies can use other activated esters for fragment coupling. p-Nitrophenyl esters represent an alternative activation method. | thieme-connect.dersc.org |
Investigating the Reactivity and Mechanistic Aspects of Boc Ser Bzl Onp in Peptide Bond Formation
Elucidation of Nucleophilic Acyl Substitution Mechanisms for p-Nitrophenyl Esters
The formation of a peptide bond using Boc-Ser(Bzl)-Onp proceeds through a nucleophilic acyl substitution reaction. In this fundamental process, the amino group of an incoming amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated ester, this compound. This leads to the displacement of the p-nitrophenoxide leaving group and the formation of the desired peptide linkage.
Role of the p-Nitrophenyl Activating Group in Reaction Kinetics and Efficiency
The p-nitrophenyl (Onp) group plays a crucial role as an activating group, significantly enhancing the reactivity of the serine derivative's carboxyl group. spcmc.ac.in The electron-withdrawing nature of the nitro group on the phenyl ring makes the p-nitrophenoxide a good leaving group because it is less basic and can stabilize the negative charge that develops during the reaction. spcmc.ac.in This activation facilitates the nucleophilic attack by the amino group of the coupling partner, thereby increasing the rate and efficiency of peptide bond formation compared to less reactive esters like methyl or ethyl esters. spcmc.ac.in
The effectiveness of the p-nitrophenyl group is rooted in its ability to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Kinetic studies on the aminolysis of p-nitrophenyl esters have shown that the reaction rates are significantly influenced by the nature of the leaving group. researchgate.netbeilstein-journals.orgnih.gov The pKa of the corresponding phenol (B47542) is a key determinant; a lower pKa indicates a more acidic phenol and a more stable, better leaving group.
Table 1: Comparison of Leaving Group Acidity and General Reactivity
| Leaving Group | Corresponding Phenol | Approximate pKa | General Reactivity in Acyl Transfer |
| p-Nitrophenoxide | p-Nitrophenol | 7.1 | High |
| Phenoxide | Phenol | 10.0 | Moderate |
| Methoxide | Methanol | 15.5 | Low |
This table provides a simplified comparison and actual reactivity can be influenced by various factors.
Influence of Solvent Systems and Base Catalysis on Coupling Rates
The rate of peptide coupling reactions involving p-nitrophenyl esters is markedly influenced by the choice of solvent and the presence of base catalysts. Aprotic solvents are commonly employed in these reactions. cdnsciencepub.com The solvent's polarity can affect the stability of the transition state and the solubility of the reactants, thereby influencing the reaction kinetics.
Base catalysis is a critical factor in accelerating the aminolysis of p-nitrophenyl esters. acs.org Bases can function in two primary ways: by deprotonating the amino group of the incoming nucleophile to increase its nucleophilicity, or through general base catalysis where the base facilitates the removal of a proton from the nucleophile in the transition state. researchgate.netnih.gov Studies have shown that the rate of aminolysis can be dependent on the concentration of the amine, sometimes exhibiting a second-order dependence, which suggests a general base catalysis mechanism where a second molecule of the amine facilitates the reaction. researchgate.netcdnsciencepub.com The choice of base is also important, with sterically hindered bases sometimes being preferred to minimize side reactions like racemization. highfine.com
Kinetic studies in dioxane have demonstrated that carboxylic acids can also catalyze the aminolysis of p-nitrophenyl esters, exhibiting a bell-shaped dependence of the rate on the acid concentration. oup.com This suggests a bifunctional, concerted mechanism where the carboxylic acid facilitates the proton transfers within the transition state. oup.com
Preservation of Stereochemical Integrity During Coupling Reactions
A paramount concern in peptide synthesis is the maintenance of the stereochemical integrity of the chiral α-carbon of the amino acids. Racemization, the loss of this stereochemical purity, can lead to the formation of diastereomeric peptides with potentially altered biological activity.
Analysis of Factors Contributing to Racemization Avoidance during Activated Ester Coupling
The use of p-nitrophenyl esters, like this compound, is generally associated with a low risk of racemization. tandfonline.comoup.com One of the primary mechanisms of racemization involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. tandfonline.comresearchgate.net The formation of this planar, achiral intermediate allows for the loss of stereochemistry at the α-carbon. The propensity for oxazolone (B7731731) formation is influenced by the nature of the N-protecting group, the activating group, and the reaction conditions. The urethane-type Boc protecting group is known to suppress racemization by disfavoring the formation of the oxazolone intermediate compared to other N-acyl groups. wiley-vch.de
Furthermore, the reaction conditions, such as the type and concentration of base used, play a significant role. highfine.com Strong bases and prolonged reaction times can increase the risk of racemization. highfine.com
Mitigation Strategies for α-Carbon Epimerization
Epimerization, the change in configuration at one of several chiral centers, is a form of racemization. To minimize this, several strategies are employed:
Choice of Coupling Reagents: Utilizing coupling methods known for low racemization potential, such as the use of p-nitrophenyl esters. tandfonline.comoup.com
Use of Additives: The addition of racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can mitigate racemization, although their primary use is with other coupling reagents like carbodiimides. highfine.comresearchgate.net
Control of Reaction Conditions: Careful control of temperature, reaction time, and the stoichiometry and type of base used is crucial. highfine.com For instance, using a hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (B128534) (TEA) can reduce the rate of racemization. highfine.com
Table 2: Factors Influencing Racemization in Peptide Coupling
| Factor | Condition Favoring Low Racemization | Condition Favoring High Racemization |
| N-Protecting Group | Urethane-type (e.g., Boc) | Acyl-type |
| Activating Group | p-Nitrophenyl ester | Highly reactive activating groups |
| Base | Weaker, sterically hindered bases (e.g., DIPEA) | Strong, unhindered bases (e.g., TEA) |
| Solvent | Aprotic, non-polar solvents | Polar, protic solvents |
| Temperature | Low temperature | High temperature |
Characterization and Mitigation of Peptide Bond Formation Side Reactions Associated with this compound
One potential side reaction involving serine derivatives is O-acylation, where the side-chain hydroxyl group of serine is acylated instead of or in addition to the N-terminal amino group of the coupling partner. acs.org The use of the benzyl (B1604629) (Bzl) protecting group on the serine side-chain in this compound effectively prevents this side reaction. uwec.eduoup.comiris-biotech.de
Another common side reaction in solid-phase peptide synthesis (SPPS) is the formation of deletion sequences, which occurs if the coupling reaction does not go to completion before the deprotection of the next amino acid. iris-biotech.de This can be mitigated by ensuring complete coupling through monitoring the reaction and, if necessary, performing a second coupling step. Capping of unreacted amino groups with reagents like acetic anhydride (B1165640) is another strategy to prevent the formation of deletion peptides. iris-biotech.de
During the final deprotection and cleavage from the solid support in Boc-based SPPS, strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) are used. peptide.com These harsh conditions can lead to side reactions, such as the partial cleavage of the benzyl protecting group. uwec.edu The choice of scavengers added to the cleavage cocktail is critical to quench reactive species and prevent modification of sensitive amino acid residues.
Intramolecular cyclization can also occur, particularly with certain dipeptide sequences, leading to the formation of diketopiperazines. brieflands.com This is more prevalent when proline or glycine (B1666218) are in the sequence.
Table 3: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| O-acylation | Acylation of the serine side-chain hydroxyl group. | Protection of the hydroxyl group with a benzyl (Bzl) ether. uwec.eduoup.comiris-biotech.de |
| Deletion Peptides | Peptides missing one or more amino acid residues. | Ensuring complete coupling reactions; capping of unreacted amines. iris-biotech.de |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide to form a cyclic diamide. | Use of appropriate coupling conditions and strategies, especially for susceptible sequences. brieflands.com |
| Racemization | Loss of stereochemical integrity at the α-carbon. | Use of urethane (B1682113) protecting groups, optimized base and solvent conditions. highfine.comtandfonline.comoup.com |
Examination of O-Acylation Pathways and Prevention Methodologies
A significant side reaction that can occur during the coupling of amino acids with unprotected hydroxyl groups is O-acylation. bibliomed.org In the context of using this compound, this would typically involve the acylation of a hydroxyl-containing amino acid residue (like threonine or tyrosine) already present in the peptide chain by the activated serine derivative.
The primary pathway for O-acylation begins with the deprotonation of the side-chain hydroxyl group by a base, often a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), which is added to the reaction mixture. bibliomed.org This deprotonation converts the alcohol or phenol into a more nucleophilic alcoholate or phenolate. This potent nucleophile can then attack the electrophilic carbonyl carbon of the p-nitrophenyl ester, leading to the formation of an undesired ester linkage at the side chain. bibliomed.org This diverts the acylating agent from its intended reaction with the N-terminal amino group of the growing peptide chain.
Several factors can influence the extent of O-acylation. The presence of the imidazole (B134444) side chain of a histidine residue in the peptide sequence can significantly catalyze this side reaction. sci-hub.se The concentration of the base and the excess of the acylating agent also play crucial roles; higher concentrations and larger excesses tend to promote O-acylation. sci-hub.se
Prevention of O-acylation is a key consideration in peptide synthesis strategy. Methodologies include:
Careful control of stoichiometry: Avoiding a large excess of the acylating agent (this compound) and the tertiary base can minimize the opportunity for the side reaction to occur. sci-hub.se
Use of additives: The addition of an equimolar amount of a weakly acidic N-hydroxy compound, such as 1-hydroxybenzotriazole (HOBt), has been shown to reduce imidazole-catalyzed O-acylation. sci-hub.se These additives can react with the active ester to form an intermediate HOBt-ester, which is less prone to side reactions. chempep.com
Protecting group strategy: The most definitive method to prevent O-acylation is to protect the side-chain hydroxyl groups of susceptible amino acids (e.g., as t-butyl or benzyl ethers) throughout the synthesis. iris-biotech.deuwec.edu
| Factor | Influence on O-Acylation | Prevention Strategy |
|---|---|---|
| Base Concentration | High concentration increases deprotonation of hydroxyl groups, promoting O-acylation. bibliomed.org | Use minimal necessary amount of base. |
| Acylating Agent Excess | Large excess increases the probability of reaction with side-chain nucleophiles. sci-hub.se | Limit the excess of this compound. |
| Histidine Residues | The imidazole side chain acts as a catalyst for O-acylation. sci-hub.se | Use additives like HOBt; consider side-chain protection of His. |
| Unprotected Hydroxyl Groups | Provide the site for the undesired acylation. | Employ side-chain protecting groups for Tyr, Thr, and other hydroxyl-containing residues. uwec.edu |
Investigation of Beta-Elimination Phenomena of Serine Residues
Serine and its derivatives are susceptible to a base-catalyzed β-elimination reaction, which results in the formation of a dehydroalanine (B155165) (ΔAla) residue. This side reaction is a concern when handling serine-containing peptides, particularly under basic conditions used for deprotection or coupling. The O-benzyl protecting group in this compound offers some stability, but elimination can still occur.
The mechanism involves the abstraction of the α-proton of the serine residue by a base. This is followed by the elimination of the O-benzyl group (as a benzyloxy anion) from the β-carbon, leading to the formation of a reactive α-aminoacrylate intermediate. nih.gov This unsaturated amino acid residue can then react with various nucleophiles or remain in the peptide chain as dehydroalanine, altering the structure and potentially the biological activity of the final peptide. In solid-phase peptide synthesis (SPPS), repetitive treatments with base for Fmoc group removal can exacerbate this issue, although it is less of a concern in Boc-based strategies where acidic conditions are used for Nα-deprotection. seplite.comchempep.com However, the use of tertiary amine bases during the neutralization and coupling steps in Boc-SPPS can still promote β-elimination. seplite.com
| Condition | Mechanism | Consequence |
|---|---|---|
| Presence of Base (e.g., TEA, DIPEA) | Base abstracts the α-proton, initiating the elimination of the β-substituent (OBzl). | Formation of dehydroalanine (ΔAla) residue. wiley-vch.de |
| Elevated Temperatures | Can increase the rate of the elimination reaction. | Increased yield of undesired ΔAla-containing peptide. |
| Repetitive Base Treatments | Cumulative exposure to basic conditions, especially in Fmoc-SPPS, increases risk. chempep.com | Potential for significant accumulation of the byproduct. |
Formation of Diketopiperazines and Other Undesired Byproducts
Beyond O-acylation and β-elimination, the use of activated serine derivatives like this compound can lead to other undesired byproducts, most notably diketopiperazines and racemized products.
Diketopiperazine (DKP) Formation: This is an intramolecular side reaction that occurs at the dipeptide stage of peptide synthesis. bibliomed.orgscribd.com After the coupling of the second amino acid (in this case, this compound to the N-terminal amino acid of a resin-bound peptide), the N-terminal Boc group is removed. The newly liberated α-amino group of the N-terminal residue can then attack the activated ester of the adjacent serine residue, leading to the cleavage of the dipeptide from the resin and the formation of a cyclic dipeptide, or diketopiperazine. bibliomed.org This side reaction terminates the peptide chain prematurely. The propensity for DKP formation is highly sequence-dependent, with Pro and Gly residues being particularly prone to inducing cyclization.
Racemization: The activation of the carboxyl group of an N-protected amino acid, including through the formation of a p-nitrophenyl ester, increases the acidity of the α-proton. Abstraction of this proton by a base can lead to the formation of a carbanion, which can then reprotonate to give a mixture of L- and D-isomers, resulting in racemization. bibliomed.org A more common pathway for racemization of N-acyl amino acids involves the formation of an intermediate 5(4H)-oxazolone (or azlactone). scribd.comthieme-connect.de The chiral center in the azlactone is readily epimerized under basic conditions. While urethane-based protecting groups like Boc significantly suppress azlactone formation compared to acyl groups like benzoyl, the risk is not entirely eliminated, especially with highly activating esters and the presence of base. thieme-connect.de
| Byproduct | Formation Mechanism | Primary Influencing Factors |
|---|---|---|
| Diketopiperazine (DKP) | Intramolecular cyclization of a dipeptidyl-ester. bibliomed.org | Sequence (Pro, Gly at N-terminus), base treatment, type of resin linkage. scribd.com |
| Racemized Peptide | Base-catalyzed α-proton abstraction or formation of a transient oxazolone intermediate. scribd.comthieme-connect.de | Nature of activating group, base strength and concentration, solvent. bibliomed.org |
| N-Acylurea | Rearrangement of O-acylisourea intermediates when using carbodiimide (B86325) coupling agents in conjunction with the active ester strategy. bibliomed.org | Use of carbodiimides (e.g., DCC, DIC) as coupling additives. |
Advanced Synthetic Applications and Specialized Preparations Utilizing Boc Ser Bzl Onp
Synthesis of Serine-Containing Peptides and Glycopeptides
The incorporation of serine residues is fundamental to the structure and function of countless peptides. The use of activated and protected serine derivatives like Boc-Ser(Bzl)-Onp is central to modern synthetic strategies, enabling the creation of both natural peptide sequences and complex constructs such as glycopeptides.
This compound and the broader Boc/Bzl protection strategy have been instrumental in the synthesis of numerous biologically active peptides. rsc.org The p-nitrophenyl (Onp) ester provides a reliable method for activating the carboxyl group, facilitating efficient peptide bond formation, particularly in solution-phase synthesis. uwec.edu This active ester method has been employed in the stepwise synthesis of various peptide hormones and their analogs. researchgate.net
For instance, the principles of this chemistry have been applied to the synthesis of complex peptides like thyrocalcitonin, a hypocalcaemic hormone. google.com In such multi-step syntheses, the benzyl (B1604629) ether protecting the serine hydroxyl group remains stable throughout the peptide chain elongation process, where the temporary Boc groups are repeatedly removed using mild acid. uwec.edupeptide.com The benzyl group is typically removed during the final deprotection step, often using strong acids like hydrogen fluoride (B91410) (HF) or through catalytic hydrogenolysis. peptide.com
Research has demonstrated the utility of this building block in creating analogs of neuropeptides like oxytocin (B344502). researchgate.net In one notable synthesis, a protected pentapeptide intermediate, Boc-Tyr(Bzl)-Ile-Ser(Bzl)-Asn-Cys(Bzl)-OBzl, was assembled using a stepwise active ester method, showcasing the compatibility and effectiveness of the Boc/Bzl protection scheme for serine and other functional amino acids. researchgate.net The stability of the benzyl ether on the serine side chain is crucial, preventing unwanted side reactions during the coupling steps. uwec.edu
| Peptide/Analog | Synthetic Strategy | Relevance of Boc-Ser(Bzl) Moiety | Reference |
|---|---|---|---|
| Thyrocalcitonin Analogs | Boc/Bzl Solid-Phase and Solution-Phase Synthesis | Provides stable side-chain protection during chain assembly. | google.com |
| Oxytocin Analogs | Stepwise Active Ester Method (Solution Phase) | Incorporated as Boc-Ser(Bzl) within a key peptide intermediate. | researchgate.net |
| Phosphopeptides | Boc-based Solution-Phase Synthesis | Serves as a precursor for creating phosphoserine-containing peptides. | thieme-connect.de |
The synthesis of O-glycopeptides, where a carbohydrate moiety is attached to the hydroxyl group of serine or threonine, presents significant synthetic challenges. nih.gov A common and effective method is the "building block" approach, which involves synthesizing a glycosylated amino acid monomer first and then incorporating it into a peptide sequence using standard solid-phase peptide synthesis (SPPS). nih.gov
While the Fmoc/tBu strategy is now more common for glycopeptide synthesis, the Boc/Bzl strategy offers a viable alternative. nih.govlookchem.com In this context, a pre-formed glycosylated Boc-Ser(Bzl)-OH derivative would be prepared. However, a key consideration is the stability of the glycosidic bond and the various protecting groups on the sugar moiety during the repeated acid treatments required for Boc group removal. The synthesis of such building blocks can be complex; for instance, attempts to glycosylate Boc-threonine benzyl ester have been reported to be challenging due to the partial lability of the Boc group. lookchem.com
A successful strategy involves the use of orthogonal protecting groups, where the protecting groups on the sugar (e.g., acetyl or benzoyl esters) and the peptide (Boc, Bzl) can be removed under different conditions. thieme-connect.de Chemo-enzymatic methods have also emerged as a powerful tool, where a core glycopeptide is synthesized chemically, followed by enzymatic elaboration of the glycan structure. nih.gov For example, a peptide containing an α-GalNAc-Ser residue can be assembled and then extended with other sugars like sialic acid using specific glycosyltransferases. nih.gov This hybrid approach leverages the precision of chemical synthesis for the peptide backbone and the stereoselectivity of enzymes for building complex glycans.
Incorporation into Biologically Active Peptides and Their Analogs
Preparation of Cyclic Peptides and Peptide Mimetics
Cyclic peptides often exhibit enhanced metabolic stability, receptor selectivity, and bioavailability compared to their linear counterparts. This compound is a valuable precursor for linear peptides that are subsequently cyclized.
The synthesis of head-to-tail cyclic peptides using the Boc/Bzl strategy is a well-established methodology. thieme-connect.de A common approach involves the synthesis of a linear peptide precursor on a solid support or in solution. For cyclization via the azide (B81097) method, the C-terminal amino acid is often an alkyl or aryl ester, which can be converted to a peptide hydrazide upon treatment with hydrazine. thieme-connect.de This hydrazide is then transformed into a reactive peptide azide, which intramolecularly attacks the deprotected N-terminal amino group to form the cyclic peptide. thieme-connect.de
This compound can be used to introduce a serine residue at any position within the linear precursor. The benzyl ether protecting the serine side chain is sufficiently robust to withstand the conditions required for hydrazide formation and subsequent cyclization.
Another powerful macrocyclization strategy is the formation of disulfide bridges between two cysteine residues. In the synthesis of an oxytocin analog, a linear protected nonapeptide containing two S-benzyl protected cysteine residues was assembled. researchgate.netgoogle.com After the assembly of the linear chain, which can include serine residues incorporated via this compound, the terminal Boc group and the S-benzyl groups are removed simultaneously, typically with sodium in liquid ammonia (B1221849). researchgate.netgoogle.com The resulting free thiol groups are then oxidized to form the disulfide bond, yielding the final cyclic peptide. researchgate.net
| Cyclization Method | Description | Role of Boc/Bzl Strategy | Reference |
|---|---|---|---|
| Azide Method | A linear peptide hydrazide precursor is converted to a reactive azide, which cyclizes by attacking the N-terminal amine. | Boc/Bzl chemistry is used to synthesize the linear precursor; side-chain protection remains intact during cyclization. | thieme-connect.de |
| Disulfide Bridge Formation | Two cysteine residues within a linear peptide are oxidized to form a cyclizing disulfide bond. | The linear peptide is assembled using Boc-protected amino acids, including Boc-Cys(Bzl) and Boc-Ser(Bzl). Final deprotection yields the linear precursor for oxidation. | researchgate.netgoogle.com |
Role in the Chemical Assembly of Peptide Conjugates and Functionalized Biomolecules
The conjugation of peptides to other molecules, such as polymers, lipids, or reporter tags, is a key strategy for developing new therapeutics, diagnostic tools, and biomaterials. This compound serves as a building block for the peptide portion of these complex conjugates.
The foundational principle of Solid-Phase Peptide Synthesis (SPPS) is the covalent linkage of the first amino acid to an insoluble polymeric support (resin). rsc.org The Boc/Bzl strategy was the original method developed for SPPS. rsc.org In this process, a Boc-protected amino acid, such as Boc-Ser(Bzl)-OH, is anchored to the resin. The peptide chain is then elongated by sequential cycles of Boc deprotection and coupling with the next Boc-protected amino acid. researchgate.net The swelling behavior of the peptide-resin complex, which is crucial for reaction efficiency, has been studied in detail for Boc-SPPS systems. researchgate.net
Beyond its role in SPPS, this compound can be used to synthesize peptides that are subsequently conjugated to other macromolecules in solution. A notable example is the synthesis of a peptide-cellulose conjugate. researchgate.net In this work, a protected hexapeptide, Boc-Ser(Bzl)-Gly-Tyr(Bzl)-Ser(Bzl)-Gly-Lys(Z), was first synthesized through a multi-step elongation process. researchgate.net The C-terminal carboxyl group of this fully protected peptide was then activated and coupled to the amino groups of a soluble cellulose (B213188) derivative in a homogeneous solution. researchgate.net This demonstrates how peptides containing Boc-Ser(Bzl) can be assembled and then linked to polymeric entities to create novel biomaterials. The protecting groups (Boc, Bzl, Z) are then removed in a final step to yield the desired conjugate. researchgate.net
Comparative Analysis with Alternative Serine Protecting Group and Activation Strategies
Evaluation Against Other Activated Ester Derivatives of Serine (e.g., N-Hydroxysuccinimide Esters, Pentafluorophenyl Esters)
Activated esters are a cornerstone of peptide synthesis, offering a balance between reactivity and stability. Boc-Ser(Bzl)-ONp falls within this class, but its properties differ from other commonly used activated esters.
The reactivity of activated esters is largely influenced by the electron-withdrawing capacity of the leaving group. In general, the coupling rate of different activated esters follows the order: pentafluorophenyl (Pfp) esters > 2,4,5-trichlorophenyl (Tcp) esters > p-nitrophenyl (ONp) esters. researchgate.net This suggests that while this compound is a reliable reagent, pentafluorophenyl esters of serine would exhibit faster coupling kinetics. For instance, the use of Pfp esters is often preferred to minimize racemization due to their higher coupling rates. researchgate.net
N-Hydroxysuccinimide (OSu) esters, another popular class, are widely used in both solution and solid-phase peptide synthesis. chemimpex.comsci-hub.se While generally effective, direct comparisons of coupling efficiency can be sequence and condition-dependent. Some studies have noted that for certain peptide sequences, coupling reactions using Boc-amino acid-ONp esters resulted in lower yields compared to activations with carbodiimides in the presence of HOBt.
A primary concern with activated esters is the potential for side reactions, including racemization. The p-nitrophenol released from this compound during coupling is colored, which can aid in monitoring the reaction progress but may also require additional purification steps for its complete removal.
Pentafluorophenyl esters, while highly reactive, can also be prone to hydrolysis. The choice of solvent can significantly impact reaction rates and side product formation; for example, coupling rates are generally faster in polar solvents like DMF compared to THF. researchgate.net The purification of peptides synthesized using different activated esters will depend on the solubility of the byproducts and the final peptide.
| Activated Ester | Relative Reactivity | Common Byproduct | Notes |
| p-Nitrophenyl (ONp) | Moderate | p-Nitrophenol | Colored byproduct can aid reaction monitoring. |
| N-Hydroxysuccinimide (OSu) | Good | N-Hydroxysuccinimide | Widely used, generally clean reactions. chemimpex.com |
| Pentafluorophenyl (Pfp) | High | Pentafluorophenol | High reactivity can minimize racemization. researchgate.net |
| 2,4,5-Trichlorophenyl (Tcp) | High | 2,4,5-Trichlorophenol |
Comparative Reactivity Profiles and Coupling Efficiencies
Assessment Relative to Carbodiimide-Mediated Coupling Methods (e.g., DCC, EDC/HOBt)
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are powerful activating agents that generate highly reactive O-acylisourea intermediates.
A significant drawback of carbodiimide (B86325) activation is the risk of racemization, particularly through the formation of oxazolone (B7731731) intermediates. peptide.combachem.com To suppress this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, are almost universally employed. peptide.combachem.com The combination of DCC/HOBt or EDC/HOBt generates an active ester in situ, which then reacts with the amine component, minimizing the lifetime of the highly reactive and racemization-prone O-acylisourea. peptide.com
In contrast, pre-formed activated esters like this compound offer greater control as the activating agent is already incorporated, theoretically leading to less racemization than carbodiimide methods without additives. However, modern protocols using carbodiimides with additives like HOBt or OxymaPure are highly effective at suppressing racemization. bachem.comcsic.es In some cases, carbodiimide-mediated couplings with additives have shown higher yields than those with p-nitrophenyl esters.
The choice between DCC and EDC often comes down to the solubility of the urea (B33335) byproduct. Dicyclohexylurea (DCU), the byproduct of DCC, is largely insoluble in many organic solvents, which can be advantageous in solution-phase synthesis for easy removal by filtration, but problematic in solid-phase synthesis. bachem.com The urea derived from EDC is water-soluble, facilitating its removal during aqueous workups. peptide.com
| Coupling Method | Racemization Risk | Byproducts | Key Features |
| This compound | Lower (pre-activated) | p-Nitrophenol | Stable, isolable reagent. |
| DCC/HOBt | Moderate (suppressed by HOBt) | Dicyclohexylurea (insoluble) | Insoluble byproduct can be easily filtered in solution phase. bachem.com |
| EDC/HOBt | Moderate (suppressed by HOBt) | Water-soluble urea | Suitable for aqueous workups. peptide.com |
Analysis of Alternative Serine Side Chain Protection Strategies (e.g., Benzyl (B1604629) Ethers, tert-Butyl Ethers)
In Boc-based chemistry, the benzyl (Bzl) ether is a common choice for protecting the hydroxyl group of serine, as seen in this compound. peptide.com The benzyl ether is stable to the acidic conditions used to remove the Boc group (e.g., trifluoroacetic acid, TFA) and is typically cleaved at the final deprotection step using strong acids like hydrogen fluoride (B91410) (HF) or by hydrogenolysis. wikipedia.org
In contrast, for Fmoc-based solid-phase peptide synthesis, the tert-butyl (tBu) ether is the standard protecting group for the serine side chain. peptide.com The tBu ether is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved by TFA during the final cleavage from the resin. peptide.comwikipedia.org This orthogonality is fundamental to the success of the Fmoc/tBu strategy.
The benzyl ether is more acid-labile on a phenolic hydroxyl group (like in tyrosine) than on an aliphatic one (like in serine), which can be a consideration in complex syntheses. thieme-connect.de The choice between Bzl and tBu protection is therefore intrinsically linked to the choice of the N-terminal protecting group to ensure selective deprotection at different stages of the synthesis.
| Side-Chain Protection | N-Terminal Strategy | Deprotection Condition | Key Features |
| Benzyl (Bzl) Ether | Boc | Strong acid (e.g., HF), Hydrogenolysis | Compatible with Boc chemistry. peptide.com |
| tert-Butyl (tBu) Ether | Fmoc | Acid (e.g., TFA) | Orthogonal to Fmoc deprotection. peptide.com |
Orthogonality Considerations in Multi-Step Synthesis
In the context of multi-step chemical synthesis, particularly solid-phase peptide synthesis (SPPS), orthogonality is a critical concept. An orthogonal protecting group strategy is one in which two or more distinct classes of protecting groups can be removed in any order, under specific and non-interfering chemical conditions. biosynth.comiris-biotech.deorganic-chemistry.org This allows for the selective deprotection of one functional group while others remain intact, a requirement for controlled chain elongation and side-chain modification. biosynth.comiris-biotech.de
The strategy embodied by this compound is the Boc/Bzl approach. peptide.comseplite.com In this scheme, the tert-butoxycarbonyl (Boc) group serves as the temporary Nα-protection, while benzyl (Bzl)-based groups protect the side chains of trifunctional amino acids. peptide.comwikipedia.org Both the Boc and Bzl groups are acid-labile. peptide.com This characteristic means the Boc/Bzl strategy is not truly orthogonal. peptide.comiris-biotech.de Instead, it is often described as "quasi-orthogonal" because selectivity is achieved by exploiting differential acid lability. biosynth.com The Nα-Boc group is removed by treatment with a moderate acid, such as trifluoroacetic acid (TFA), while the more robust side-chain Bzl group requires a much stronger acid, typically anhydrous hydrogen fluoride (HF), for cleavage. peptide.comresearchgate.netnih.gov
This contrasts sharply with the more modern and widely used Fmoc/tBu strategy, which represents a truly orthogonal system. peptide.comiris-biotech.de In this approach, the Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups like tert-butyl (tBu). peptide.comcsic.es The Fmoc group is typically removed using a solution of a secondary amine base, such as piperidine (B6355638) in dimethylformamide (DMF), conditions to which the acid-labile tBu groups are completely stable. wikipedia.orglibretexts.orgnih.gov Conversely, the tBu groups are removed during the final cleavage step with TFA, which does not affect the peptide bonds or other functionalities. csic.esmasterorganicchemistry.com This clear differentiation in cleavage chemistry (base vs. acid) makes the Fmoc/tBu strategy genuinely orthogonal and simplifies the synthesis of complex or modified peptides. iris-biotech.debachem.com
| Strategy | Nα-Protection | Nα-Deprotection Condition | Side-Chain Protection (e.g., Ser) | Side-Chain Deprotection Condition | Orthogonality |
|---|---|---|---|---|---|
| Boc/Bzl | Boc | Moderate Acid (TFA) | Bzl | Strong Acid (HF) / Hydrogenolysis | Quasi-orthogonal (Differential Acid Lability) |
| Fmoc/tBu | Fmoc | Base (e.g., Piperidine) | tBu | Moderate Acid (TFA) | True Orthogonal (Base vs. Acid Lability) |
Deprotection Regimes and Compatibility with Overall Synthetic Strategy
Boc/Bzl Strategy (utilizing this compound):
Nα-Boc Deprotection: In each cycle of peptide synthesis, the temporary Boc group is removed to expose the N-terminal amine for the next coupling step. This is achieved by treatment with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comseplite.comjk-sci.com The mechanism involves protonation of the carbamate, followed by fragmentation to release a stable tert-butyl cation, carbon dioxide, and the free amine as a TFA salt. commonorganicchemistry.comtotal-synthesis.com This amine salt must then be neutralized, usually with a tertiary amine base, before the subsequent coupling reaction can proceed. peptide.com
O-Bzl Deprotection: The benzyl ether protecting the serine side chain is designed to be stable throughout the synthesis, withstanding repeated cycles of TFA treatment. bzchemicals.com Its removal occurs during the final step, concurrently with the cleavage of the peptide from the resin support (e.g., a Merrifield resin). researchgate.net This requires a very strong acid, most commonly anhydrous hydrogen fluoride (HF). researchgate.netnih.govnih.gov The use of HF is highly effective but necessitates specialized, corrosion-resistant laboratory apparatus and stringent safety protocols due to its extreme toxicity and corrosivity. researchgate.netnih.gov An alternative method for Bzl group removal is catalytic transfer hydrogenation, which uses a palladium catalyst and a hydrogen donor like formic acid or cyclohexene. rsc.orgresearchgate.netacs.org This method is milder but may be incompatible with other functional groups (like those in Cys or Met) and is more commonly used in solution-phase synthesis. highfine.com
ONp Ester Activation: The p-nitrophenyl (ONp) ester is not a protecting group but an activating group for the carboxyl terminus. It enhances the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by the free amine of the growing peptide chain. nih.govthieme-connect.com During the coupling reaction, the ONp moiety acts as a good leaving group (p-nitrophenoxide), and no specific deprotection step is needed. researchgate.net The resulting p-nitrophenol byproduct is simply washed away. publish.csiro.au
Fmoc/tBu Strategy (Alternative):
The deprotection regime for the orthogonal Fmoc/tBu strategy is considerably milder.
Nα-Fmoc Deprotection: The Fmoc group is removed at each step with a mild base, such as 20% piperidine in DMF. wikipedia.orgnih.gov The resulting N-terminal amine is a free base and does not require a separate neutralization step before coupling. wikipedia.org
O-tBu Deprotection: The tert-butyl ether protecting the serine side chain is stable to the basic conditions used for Fmoc removal. It is cleaved during the final step using TFA, the same reagent used for Boc removal in the alternative strategy. csic.esthermofisher.com This avoids the use of HF, making the entire process safer and more accessible. masterorganicchemistry.com
| Protecting Group | Typical Use | Primary Deprotection Reagent(s) | Lability Class |
|---|---|---|---|
| Boc (tert-butoxycarbonyl) | Temporary Nα-protection | TFA (Trifluoroacetic Acid) | Moderately Acid-Labile |
| Bzl (Benzyl) | Permanent Side-Chain Protection (e.g., Ser, Thr, Asp, Glu) | HF (Hydrogen Fluoride), TFMSA; Catalytic Hydrogenolysis | Strongly Acid-Labile / Hydrogenolysis-Labile |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Temporary Nα-protection | Piperidine, DBU | Base-Labile |
| tBu (tert-butyl) | Permanent Side-Chain Protection (e.g., Ser, Thr, Asp, Glu) | TFA (Trifluoroacetic Acid) | Moderately Acid-Labile |
Analytical Methodologies for Reaction Monitoring and Product Characterization in Boc Ser Bzl Onp Chemistry
Spectroscopic Techniques for Reaction Progress and Purity Assessment
Spectroscopic methods are indispensable tools in the synthesis involving Boc-Ser(Bzl)-Onp, providing real-time or near-real-time information about the course of a reaction and the purity of the resulting compounds.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules. In the context of this compound chemistry, both one-dimensional (¹H NMR) and two-dimensional NMR techniques are employed to confirm the identity and purity of the protected amino acid and subsequent peptide products. nih.gov
¹H NMR spectra of this compound provide characteristic signals for the protons of the Boc protecting group, the benzyl (B1604629) ether, the p-nitrophenyl ester, and the serine backbone. chemicalbook.com The integration of these signals can be used to assess the purity of the starting material. During peptide synthesis, the disappearance of the p-nitrophenyl signals and the appearance of new amide bond-related signals in the NMR spectrum indicate the progress of the coupling reaction.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for the complete structural assignment of more complex peptides synthesized using this compound. These methods help in assigning specific proton and carbon signals, confirming the amino acid sequence, and identifying any side products. Furthermore, conformational studies of the final peptides can be conducted using techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about the spatial proximity of protons, thus revealing the three-dimensional structure of the peptide in solution. uodiyala.edu.iq
Interactive Table: Representative ¹H NMR Data for Boc-D-Ser(Bzl)-OH
| Proton Type | Chemical Shift (ppm) | Multiplicity |
| Boc (tert-butyl) | ~1.4 | Singlet |
| Benzyl CH₂ | ~4.5 | Singlet |
| Serine α-CH | ~4.3 | Multiplet |
| Serine β-CH₂ | ~3.7-3.9 | Multiplet |
| Aromatic (Benzyl) | ~7.3 | Multiplet |
| NH (Amide) | Varies | Broad Singlet |
| Note: This is a generalized representation. Actual chemical shifts may vary depending on the solvent and other experimental conditions. chemicalbook.com |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Reaction Monitoring and Product Identification
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone analytical technique in peptide chemistry. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, while MS provides information about the mass-to-charge ratio (m/z) of the eluted components. google.com
In the context of this compound chemistry, HPLC-MS is used extensively to:
Monitor reaction progress: Aliquots of the reaction mixture can be periodically injected into the HPLC-MS system to track the consumption of reactants, such as this compound, and the formation of the desired peptide product. oup.com This allows for the optimization of reaction times and conditions.
Assess product purity: HPLC provides a high-resolution separation of the target peptide from unreacted starting materials, byproducts, and other impurities. eje.cz The purity of the final product can be quantified by integrating the peak areas in the chromatogram.
Confirm product identity: The mass spectrometer provides the molecular weight of the eluted compounds, which can be used to confirm the identity of the synthesized peptide. nih.gov Fragmentation analysis (MS/MS) can further be used to sequence the peptide and verify its primary structure.
Interactive Table: Application of HPLC-MS in this compound Chemistry
| Application | Information Obtained | Significance |
| Reaction Monitoring | Disappearance of this compound peak, appearance of product peak | Optimization of reaction time and yield |
| Purity Assessment | Separation of product from impurities, peak area integration | Quantification of product purity |
| Product Identification | Molecular weight determination from MS data | Confirmation of the desired peptide's identity |
| Sequence Verification | Fragmentation pattern from MS/MS data | Verification of the amino acid sequence |
Circular Dichroism for Conformational Studies of Synthesized Peptides
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. nih.gov It is a highly sensitive technique for studying the secondary structure of peptides and proteins in solution. subr.edu
Once a peptide has been synthesized using this compound, purified, and its primary structure confirmed, CD spectroscopy can be employed to investigate its conformational properties. researchgate.net The far-UV CD spectrum (typically 190-250 nm) provides information about the secondary structural elements of the peptide, such as α-helices, β-sheets, turns, and random coils. nih.govoup.com For instance, a peptide adopting an α-helical conformation will exhibit characteristic negative bands around 222 nm and 208 nm and a positive band around 192 nm. subr.edu
By performing CD measurements under various conditions (e.g., different solvents, temperatures, pH), the conformational stability of the synthesized peptide can be assessed. subr.edu This information is crucial for understanding the structure-function relationship of the peptide.
Chromatographic Separation Techniques for Purification of Synthetic Intermediates and Products
The synthesis of peptides using this compound often yields a mixture of the desired product along with unreacted starting materials, coupling reagents, and side products. Therefore, efficient purification techniques are essential to isolate the target peptide in high purity.
Chromatographic methods are the most widely used techniques for the purification of peptides. nih.gov The choice of the specific chromatographic technique depends on the properties of the peptide, such as its size, charge, and hydrophobicity.
Commonly used chromatographic techniques include:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful and commonly used technique for the purification of peptides. oup.com The separation is based on the hydrophobic character of the peptide. A non-polar stationary phase is used with a polar mobile phase, and the peptides are eluted by increasing the concentration of an organic solvent.
Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge. epo.org Peptides are bound to a charged stationary phase and are eluted by changing the pH or the salt concentration of the mobile phase.
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates peptides based on their size. Larger molecules elute first, while smaller molecules are retained longer in the pores of the stationary phase.
Swellographic Studies for Monitoring Resin Behavior in Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the chemical synthesis of peptides. thieme-connect.de In SPPS, the growing peptide chain is attached to an insoluble solid support (resin). acs.org The success of SPPS is highly dependent on the physical and chemical properties of the resin, particularly its swelling behavior.
Swellography is a technique used to monitor the changes in the volume of the resin bed during the different steps of SPPS. nih.gov These volume changes, or swelling dynamics, provide valuable real-time information about the state of the peptide-resin. researchgate.net For instance, significant changes in swelling are observed during the deprotection of the Boc group and the coupling of the next amino acid. researchgate.net
By monitoring these changes, it is possible to:
Optimize washing steps to ensure complete removal of reagents and byproducts. nih.gov
Detect potential problems during the synthesis, such as incomplete coupling or aggregation of peptide chains.
Gain insights into the solvation of the peptide-resin, which can influence reaction kinetics. acs.org
A swellographic record of a Boc-SPPS cycle can reveal distinct patterns corresponding to different chemical and physical manipulations of the peptide-resin. researchgate.net
Advanced Peptide Sequencing Methodologies (e.g., Edman Degradation, Tandem Mass Spectrometry) for Product Verification
After a peptide has been synthesized and purified, it is crucial to verify that it has the correct amino acid sequence. Two primary methods are used for this purpose: Edman degradation and tandem mass spectrometry.
Edman Degradation: This is a classical method for sequencing peptides from the N-terminus. pearson.comlibretexts.org The process involves a series of chemical reactions that sequentially remove one amino acid at a time from the amino end of the peptide. libretexts.org The released amino acid derivative is then identified by chromatography. shimadzu.com Although reliable, Edman degradation can be time-consuming and is generally limited to peptides of up to 50-60 residues. pearson.com For peptides synthesized using this compound, complete deprotection of the N-terminal Boc group and the benzyl side-chain protecting group is necessary before sequencing can be performed.
Tandem Mass Spectrometry (MS/MS): This has become the method of choice for peptide sequencing due to its speed, sensitivity, and ability to handle complex mixtures. nih.gov In a tandem mass spectrometer, the peptide of interest is first selected in the first mass analyzer. It is then fragmented by collision with an inert gas in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.
The fragmentation of the peptide occurs primarily at the peptide bonds, generating a series of fragment ions (b-ions and y-ions) that differ by the mass of a single amino acid residue. By analyzing the mass differences between the peaks in the MS/MS spectrum, the amino acid sequence of the peptide can be deduced. This powerful technique provides unambiguous verification of the primary structure of peptides synthesized using this compound.
Future Directions and Emerging Research Avenues in Boc Ser Bzl Onp Chemistry
Integration into Automated and High-Throughput Peptide Synthesis Systems
The automation of solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides, enabling rapid and high-throughput screening of numerous sequences. iris-biotech.de Boc-Ser(Bzl)-Onp, as a pre-activated amino acid derivative, is theoretically well-suited for such systems, as it circumvents the need for in-situ activation steps. The traditional Boc/Bzl protection strategy is valued for its orthogonality and is preferred for complex syntheses. iris-biotech.dethermofisher.com
However, a significant challenge associated with p-nitrophenyl esters in automated SPPS is their relatively slow reaction kinetics compared to other activation methods. peptide2.com Modern high-throughput systems prioritize speed, and coupling reactions are often expected to complete in minutes. The reaction rates for p-nitrophenyl esters, even in polar solvents like dimethylformamide (DMF), can be sluggish, potentially leading to incomplete coupling and the formation of deletion sequences.
Future research is therefore directed at optimizing the conditions under which this compound can be effectively used in automated synthesizers. This includes the exploration of catalysts and additives that can accelerate the coupling rate without inducing racemization. While 1-hydroxybenzotriazole (B26582) (HOBt) has been used as a catalyst for p-nitrophenyl esters, its effectiveness can be limited. peptide2.com The development of novel, highly efficient catalysts compatible with Boc-chemistry automated platforms is a key area of investigation. Furthermore, research may focus on adapting flow chemistry systems, which allow for precise control over reaction times and temperatures, to better accommodate the kinetic profile of p-nitrophenyl esters.
Development of Novel and Greener Deprotection Strategies for Boc and Bzl Groups
A major focus of modern chemical synthesis is the reduction of its environmental impact. The deprotection steps in Boc/Bzl-based peptide synthesis traditionally involve harsh and hazardous reagents, prompting a search for greener alternatives.
Boc Group Deprotection: The standard method for removing the Boc protecting group requires strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF). thermofisher.com These reagents pose significant handling and disposal challenges. Emerging research offers several promising, more environmentally benign strategies:
Thermolytic Deprotection: This method involves the removal of the Boc group by heating, often in a continuous flow reactor. nih.gov It can be performed in greener solvents or even under solvent-free conditions, completely avoiding the use of strong acids. nih.govscirp.org
Mechanochemistry: The use of ball milling to remove the Boc group with a solid acid catalyst like p-toluenesulfonic acid represents a solvent-free approach that is highly efficient and minimizes waste. scirp.org
Aqueous Methods: Protocols using hot water as the medium for Boc deprotection are being explored as a simple, non-toxic, and environmentally friendly alternative. researchgate.net
Mild Reagents: The development of milder deprotection agents, such as oxalyl chloride in methanol, allows for selective Boc removal under ambient conditions, preserving other acid-sensitive functional groups. rsc.org
Benzyl (B1604629) (Bzl) Group Deprotection: The O-benzyl ether of the serine side-chain is typically cleaved via palladium-catalyzed hydrogenolysis. commonorganicchemistry.com While effective, this method often requires high pressures of hydrogen gas and can be inefficient for complex peptides. Greener and more efficient alternatives are actively being pursued:
Advanced Catalytic Systems: Combining palladium on carbon with acidic supports like niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the hydrogenative deprotection under milder conditions and with shorter reaction times. acs.org
Enzymatic Deprotection: Laccase enzymes, in combination with a mediator like TEMPO, can selectively cleave N-benzyl groups in aqueous media using oxygen as the ultimate oxidant. rsc.orgrsc.org Extending this biocatalytic approach to O-benzyl ethers is a significant area of future research.
Green Solvents: Replacing traditional solvents with greener alternatives like propylene (B89431) carbonate has been shown to be effective for both coupling and deprotection reactions in peptide synthesis, reducing the reliance on toxic solvents like DMF and dichloromethane (B109758). researchgate.netrsc.org
Exploration of Enhanced Reactivity and Selectivity through Chemical Modifications of the p-Nitrophenyl Ester
To overcome the kinetic limitations of p-nitrophenyl esters, researchers are exploring modifications to the ester group itself to enhance reactivity and selectivity. The goal is to develop an activated ester that combines the stability and ease of handling of this compound with the rapid coupling rates required for modern synthesis.
One avenue of research involves altering the electronic and steric properties of the activating group. For instance, studies on o-nitrophenyl esters have shown that simply changing the position of the nitro group can significantly alter the ester's reactivity profile and its interaction with solvents. sci-hub.se
More significant improvements have been achieved by replacing the p-nitrophenyl group entirely with more potent activating groups. These alternatives are often used in conjunction with Fmoc-based synthesis but are being adapted for Boc-chemistry as well.
| Activating Ester | Typical Catalyst/Additive | Relative Reactivity | Key Characteristics |
| p-Nitrophenyl (Onp) Ester | HOBt (optional) | Baseline | Stable, crystalline, but relatively slow reaction rates. peptide2.com |
| Pentafluorophenyl (Pfp) Ester | HOBt | High | Highly reactive, leading to rapid acylation and high yields. |
| N-Hydroxysuccinimide (OSu) Ester | None | Moderate-High | Widely used, but can be prone to side reactions. peptide2.comchemimpex.com |
| Seleno-phenyl Ester | None | Very High | Significantly faster than corresponding thio- or oxoesters (e.g., ~6x faster than p-nitrophenyl thioester). frontiersin.org |
This table provides a qualitative comparison of common activating esters used in peptide synthesis.
The development of selenoesters represents a particularly promising frontier. Peptidyl ω-Asp selenoesters have demonstrated dramatically enhanced reactivity in forming amide bonds, providing a pathway for highly efficient ligations without the need for additional coupling reagents or catalysts. frontiersin.org Applying this technology to create a selenoester version of Boc-Ser(Bzl) could provide a building block with superior reactivity for advanced synthesis applications.
Applications in the Synthesis of Biologically Relevant Peptides for Advanced Chemical Biology Research
This compound serves as a crucial building block for incorporating serine into peptide sequences. The hydroxyl side-chain of serine is frequently involved in critical biological functions, acting as a hydrogen bond donor or acceptor and serving as a site for post-translational modifications like phosphorylation. peptide.com Consequently, the ability to efficiently incorporate serine is fundamental to synthesizing peptides for chemical biology research.
Future applications will leverage this building block to construct increasingly complex and biologically relevant peptides:
Enzyme Substrates and Inhibitors: Many enzymes, particularly proteases and kinases, recognize and bind to sequences containing serine. The synthesis of custom peptides using this compound allows for the creation of specific substrates for assay development and potent inhibitors for therapeutic research.
Probes for Proteomics and Bioconjugation: The serine residue can be a strategic site for introducing biochemical probes, such as fluorophores or biotin (B1667282) tags. While the benzyl group serves as a protecting group, its eventual removal provides a free hydroxyl group that can be further modified, aiding in the study of protein interactions and functions. chemimpex.com
Synthesis of Peptide Therapeutics: Serine-containing peptides are investigated for a wide range of therapeutic applications. The robust nature of the Boc/Bzl strategy makes it suitable for the synthesis of complex or non-natural peptides that may be sensitive to the basic conditions used in Fmoc chemistry. thermofisher.com
Collagen and Biomaterial Research: Boc-Ser(Bzl) has been used in the synthesis of model polypeptides of marine cuticle collagen. This research is vital for developing new biomaterials and bioadhesives with specialized properties.
The continued refinement of synthetic methods involving this compound will enable researchers to more readily access these and other complex peptide structures, pushing the boundaries of chemical biology and drug discovery.
Q & A
Q. What is the functional role of Boc and Bzl protecting groups in Boc-Ser(Bzl)-Onp during peptide synthesis?
The Boc (tert-butoxycarbonyl) group protects the α-amino group of serine during synthesis, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid). The Bzl (benzyl) group shields the hydroxyl side chain of serine, preventing undesired side reactions during coupling. This dual protection is critical for maintaining regioselectivity in Boc-based solid-phase peptide synthesis (SPPS) . The Bzl group is stable under basic conditions but removable via hydrogenolysis, making it compatible with stepwise peptide elongation strategies.
Q. How should researchers validate the purity and stereochemical integrity of this compound before use in synthesis?
Key analytical methods include:
- HPLC : To assess purity (>95% recommended for peptide synthesis).
- NMR Spectroscopy : Confirm the absence of impurities and verify the presence of characteristic peaks (e.g., Boc tert-butyl at δ 1.4 ppm, benzyl aromatic protons at δ 7.3–7.5 ppm).
- Optical Rotation : Compare measured [α]20/D values (+20±1° in ethanol:water, 4:1) with literature standards to confirm chiral integrity .
- Melting Point : Validate against the reported range (58–60°C) to detect solvates or polymorphs .
Q. What solvent systems are optimal for dissolving this compound in coupling reactions?
this compound exhibits high solubility in polar aprotic solvents like DMF (1 mmol in 2 mL), making it ideal for SPPS. For solution-phase synthesis, dichloromethane (DCM) or dimethylacetamide (DMA) can be used, but compatibility with coupling agents (e.g., DCC, HOBt) must be verified to avoid precipitation .
Advanced Research Questions
Q. How can coupling efficiency of this compound be improved in sterically hindered peptide sequences?
Strategies include:
- Extended Reaction Times : 12–24 hours to overcome slow kinetics in hindered environments.
- Elevated Temperatures : Heating to 40–50°C (if compatible with other protecting groups).
- Coupling Additives : Use of HOBt or HOAt to suppress racemization and enhance activation.
- Double Coupling : Sequential addition of fresh reagents to ensure complete acylation. Monitoring via Kaiser test or FT-IR for free amine detection is advised to confirm reaction completion .
Q. What side reactions are associated with this compound, and how can they be minimized?
Common issues:
- Racemization : Caused by prolonged exposure to basic conditions. Mitigate by using low temperatures (0–4°C) and minimizing base concentrations.
- Incomplete Deprotection : Residual Bzl groups due to inefficient hydrogenolysis. Ensure catalytic hydrogenation conditions (Pd/C, H₂, 24–48 hours) are rigorously controlled.
- Aggregation : Serine’s hydrogen-bonding propensity can lead to peptide precipitation. Incorporate chaotropic agents (e.g., 6 M guanidinium HCl) in SPPS resin swelling steps .
Q. How does the hydrogen-bonding capability of serine influence peptide conformation when incorporated via this compound?
The serine hydroxyl group acts as both a hydrogen bond donor and acceptor, stabilizing secondary structures like β-turns or α-helices. In HIV protease substrate studies, serine residues facilitated binding to catalytic aspartic acid residues, highlighting their role in substrate-receptor interactions. Conformational analysis via circular dichroism (CD) or molecular dynamics simulations is recommended to map structure-activity relationships .
Methodological Recommendations
- Synthesis Documentation : Follow Beilstein Journal of Organic Chemistry guidelines, detailing reagent equivalents, solvent volumes, and deprotection/activation times to ensure reproducibility .
- Conflict Resolution : If contradictory data arise (e.g., divergent melting points), cross-validate using multiple analytical techniques and consult CAS Common Chemistry entries for standardized data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
